molecular formula C7H9Cl2NO B1590539 3-Chloro-4-methoxyaniline hydrochloride CAS No. 6329-90-4

3-Chloro-4-methoxyaniline hydrochloride

Cat. No. B1590539
Key on ui cas rn: 6329-90-4
M. Wt: 194.06 g/mol
InChI Key: HUUSHFWKKSPJTN-UHFFFAOYSA-N
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Patent
US05565451

Procedure details

A stirred mixture of 3.0 grams (0.019 mole) of 90% pure 3-chloro-4-methoxyaniline and 4 mL of concentrated hydrochloric acid in 20 mL of toluene was heated to reflux using a heat gun. The reaction mixture was then concentrated under reduced pressure to a residue. The residue was triturated with 50 mL of diethyl ether, and the resultant solid was collected by filtration. The solid was dried under vacuum, yielding 3.4 grams (0.018 mole) of 3-chloro-4-methoxyaniline hydrochloride. A stirred mixture of the aniline hydrochloride and 1.8 grams (0.022 mole) of cyanoguanidine in 25 mL of acetone was then heated at reflux for about 20 hours. The mixture was cooled, and a solid was collected by filtration. The solid was dried under vacuum, yielding 4.9 grams of 1-(3-chloro-4-methoxyphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine hydrochloride, mp 232 ° C. The NMR spectrum was consistent with the proposed structure.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].Cl>C1(C)C=CC=CC=1>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1OC
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 50 mL of diethyl ether
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.018 mol
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 189.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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